Deiodoamiodarone
Overview
Description
Deiodoamiodarone is a compound with the molecular formula C25H31NO3 . It is a derivative of Amiodarone, which is a frequently prescribed anti-arrhythmic medication . Amiodarone is approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of life-threatening ventricular arrhythmias .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H31NO3 . The InChI representation of the molecule is InChI=1S/C25H31NO3/c1-4-7-11-23-24 (21-10-8-9-12-22 (21)29-23)25 (27)19-13-15-20 (16-14-19)28-18-17-26 (5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.5 g/mol . The compound is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56 .
Scientific Research Applications
Inhibition of Type 2 Iodothyronine Deiodinase
- Overview: The research by Rosene et al. (2010) highlights the inhibition of type 2 iodothyronine deiodinase (D2) by amiodarone and its metabolite, deiodoamiodarone. This inhibition is significant for understanding thyroid hormone economy changes, such as elevated plasma TSH levels, associated with amiodarone treatment.
- Key Findings: Amiodarone and this compound act as noncompetitive inhibitors of D2, and this inhibition at the pituitary gland level contributes to the rise in TSH seen in patients taking amiodarone. The study demonstrates the importance of D2 in the mechanism of TSH feedback under the influence of amiodarone and its metabolites.
- Reference: Rosene et al., 2010
- Overview: A comprehensive review by Bianco et al. (2002) places the advances in our understanding of the iodothyronine deiodinases, including the impact of drugs like amiodarone on thyroid physiology, into a biochemical and physiological context.
- Key Insights: This research emphasizes the role of D2, inhibited by compounds like this compound, in human plasma T3 production, and the pathophysiology of iodothyronine deiodination during illness and amiodarone therapy.
- Reference: Bianco et al., 2002
- Overview: Ha et al. (2000) conducted a study focusing on the structure-effect relationships of amiodarone analogues, including this compound, on the inhibition of thyroxine deiodination.
- Findings: The study found that amiodarone analogues, including this compound, inhibited thyroxine deiodination competitively. This indicates that the metabolites of amiodarone, like this compound, could contribute to thyroid dysfunction observed in amiodarone therapy.
- Reference: Ha et al., 2000
- Overview: Deng et al. (2011) investigated the metabolites of amiodarone, including this compound, in human bile and their formation via various metabolic pathways.
- Insights: The study revealed novel metabolic pathways for amiodarone, including deiodination, and underscored the significance of bile as an excretion pathway for these metabolites.
- Reference: [Deng et al., 2011](https://consensus.app/papers/identification-amiodarone-metabolites-human-bile-deng/61a42d97dfd751499e0c64e70d339f73/?utm_source=chatgpt)
Mechanism of Action
Target of Action
Deiodoamiodarone is an intermediate of amiodarone . Amiodarone is a class III antiarrhythmic drug . It is known to interact with multiple molecular targets, including potassium, sodium, and calcium channels, as well as non-ion channel targets . .
Mode of Action
Amiodarone, the parent compound of this compound, is known to block potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It is plausible that this compound may share similar modes of action, but specific studies are needed to confirm this.
Biochemical Pathways
Amiodarone affects multiple biochemical pathways due to its interaction with various ion channels. It inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh)
Pharmacokinetics
Amiodarone is known for its complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The time to peak amiodarone concentrations in the plasma is relatively long, 3-7 hours, and considerably less than 100% of an oral dose reaches the systemic circulation
Result of Action
The major and consistent long-term effect of amiodarone is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This is most likely due to a decrease in the current density of IK and Ito
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental agents can impact the effectiveness of a drug . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure and interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that amiodarone, from which Deiodoamiodarone is derived, has multiple effects on myocardial depolarization and repolarization, making it an extremely effective antiarrhythmic drug . It is likely that this compound shares some of these properties.
Molecular Mechanism
Amiodarone, from which this compound is derived, is known to inhibit both inward and outward currents, affecting sodium, calcium, and potassium channels . It is likely that this compound shares some of these properties.
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, and that threshold effects and toxic or adverse effects at high doses can be observed .
Metabolic Pathways
It is known that drugs can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that drugs can be transported and distributed within cells and tissues in various ways, interacting with transporters or binding proteins, and affecting localization or accumulation .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXBMCTFUFPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178139 | |
Record name | Deiodoamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23551-25-9 | |
Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deiodoamiodarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deiodoamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEIODOAMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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